Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a methoxybenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Methoxybenzamido Moiety: This step involves the coupling of the methoxybenzamido group to the piperidine ring, typically through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxybenzamido moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate: shares structural similarities with other sulfonyl-containing piperidine derivatives.
N-(3-methoxybenzyl)piperidine-4-carboxamide: Another compound with a piperidine ring and a methoxybenzyl group.
4-(3-methoxybenzamido)piperidine-1-sulfonic acid: A sulfonic acid derivative with a similar methoxybenzamido moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-24-15-5-3-4-14(12-15)16(20)18-8-11-26(22,23)19-9-6-13(7-10-19)17(21)25-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHARKILKOLMQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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